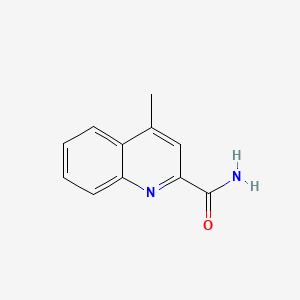

4-Methylquinoline-2-carboxamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methylquinoline-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-7-6-10(11(12)14)13-9-5-3-2-4-8(7)9/h2-6H,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMOPWISLTWLTGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184938 | |

| Record name | 2-Quinolinecarboxamide, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30958-79-3 | |

| Record name | 2-Quinolinecarboxamide, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030958793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Quinolinecarboxamide, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physicochemical properties of 4-Methylquinoline-2-carboxamide?

4-Methylquinoline-2-Carboxamide: Structural Properties, Synthetic Methodologies, and Pharmacological Applications

Executive Summary

In the landscape of modern drug discovery and organic synthesis, the quinoline-2-carboxamide scaffold has emerged as a highly privileged structural motif. Specifically, 4-methylquinoline-2-carboxamide serves as both a critical intermediate in complex synthetic pathways and a core pharmacophore in targeted therapeutics. This whitepaper provides an in-depth technical analysis of its physicochemical properties, details a state-of-the-art photoelectrochemical synthesis protocol, and explores its mechanistic role in advanced pharmacological applications, including kinase and epigenetic enzyme inhibition.

Chemical Identity and Structural Architecture

The molecular architecture of 4-methylquinoline-2-carboxamide is defined by a bicyclic quinoline core substituted with a methyl group at the C4 position and a primary carboxamide at the C2 position. This specific arrangement provides a unique balance of lipophilicity, π -stacking capability, and directional hydrogen-bonding potential—ideal characteristics for engaging deep hydrophobic pockets in target proteins.

Table 1: Physicochemical and Structural Properties

| Property | Value |

| IUPAC Name | 4-methylquinoline-2-carboxamide |

| CAS Number | 30958-79-3[1] |

| Molecular Formula | C11H10N2O[1] |

| Molecular Weight | 186.21 g/mol [1] |

| Exact Mass | 186.0793 Da[2] |

| SMILES String | CC1=CC(=NC2=CC=CC=C12)C(=O)N[1] |

| Hydrogen Bond Donors | 1 (Primary Amide -NH2) |

| Hydrogen Bond Acceptors | 2 (Carbonyl Oxygen, Quinoline Nitrogen) |

State-of-the-Art Synthetic Methodology

Historically, the synthesis of functionalized quinoline carboxamides relied on harsh Minisci-type reactions requiring stoichiometric amounts of toxic transition-metal oxidants. Recent advancements have shifted toward sustainable, radical-mediated pathways. A breakthrough method developed by He et al. (2024) utilizes an organocatalyzed photoelectrochemical process to generate acyl radicals via a Hydrogen Atom-Transfer (HAT) mechanism[3].

The Causality Behind the Chemistry (E-E-A-T)

The selection of 9,10-phenanthrenequinone (PQ) as the catalyst is the cornerstone of this protocol. PQ acts dually as a photosensitizer and a HAT reagent[4]. When irradiated with visible light, PQ reaches an excited triplet state capable of abstracting a hydrogen atom from a formamide precursor, generating an acyl radical. The concurrent electrochemical setup (undivided cell) allows for the continuous anodic oxidation and cathodic reduction of the PQ catalyst, maintaining redox neutrality and completely eliminating the need for external metal-based oxidants[5].

Photoelectrochemical HAT-mediated synthesis of 4-Methylquinoline-2-carboxamide.

Step-by-Step Experimental Protocol

This self-validating workflow details the C-H carbamoylation of 4-methylquinoline to yield the target carboxamide[6]:

-

Reaction Setup: In an undivided electrochemical cell equipped with a carbon cloth anode and a platinum plate cathode, add 4-methylquinoline (0.3 mmol) and the formamide precursor (solvent/reactant).

-

Catalyst Initiation: Introduce 9,10-phenanthrenequinone (PQ) (10 mol %) and the supporting electrolyte, tetrabutylammonium hexafluorophosphate (TBAPF6, 0.1 M).

-

Photoelectrolysis: Irradiate the mixture with Blue LEDs while applying a constant current (e.g., 5 mA) at room temperature. The dual stimuli drive the HAT process and subsequent radical addition to the C2 position of the quinoline ring.

-

Isolation: After completion (monitored via TLC), concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude residue via silica gel column chromatography, eluting with an ethyl acetate/petroleum ether gradient (1:5 v/v).

-

Validation: Isolate the product as a white solid (approx. 60% yield)[6].

Analytical Validation (Self-Validating System)

To ensure structural integrity, the isolated compound must be validated against the following established Nuclear Magnetic Resonance (NMR) parameters[6]:

Table 2: 1H and 13C NMR Spectral Data (400 MHz, CDCl3)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling | Assignment |

| 1H | 8.18–8.07 | m, 3H | Quinoline aromatic protons |

| 1H | 8.04 | dd, J = 8.4, 1.3 Hz, 1H | Quinoline aromatic proton |

| 1H | 5.87 | s, 1H | Amide -NH (broad) |

| 1H | 2.78 | s, 3H | 4-Methyl group |

| 13C | 167.4 | s | Carbonyl (C=O) |

| 13C | 149.0, 146.6, 146.2 | s | Quinoline core carbons |

| 13C | 19.1 | s | 4-Methyl carbon |

Note: The sharp singlet at δ 2.78 ppm confirms the retention of the 4-methyl group, while the broad singlet at δ 5.87 ppm and the carbon resonance at δ 167.4 ppm validate the successful incorporation of the primary carboxamide moiety[6].

Pharmacological Profiling and Drug Development

The 4-methylquinoline-2-carboxamide structure is not merely a synthetic endpoint; it is a highly active pharmacophore utilized in the design of targeted anticancer and anti-inflammatory agents.

Epigenetic Modulation: Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and the silencing of tumor suppressor genes. Inhibiting HDACs restores gene expression and induces apoptosis in malignant cells[7]. Quinoline-2-carboxamide derivatives have been extensively developed as potent HDAC inhibitors. In these designs, the quinoline core acts as a rigid, lipophilic capping group that occupies the enzyme's surface recognition domain, while the extended carboxamide linker penetrates the narrow hydrophobic channel to chelate the catalytic zinc ion ( Zn2+ ) at the active site[8].

Mechanism of action for quinoline-2-carboxamide derivatives in HDAC inhibition.

Pyrimidine Biosynthesis: hDHODH Inhibition

Human dihydroorotate dehydrogenase (hDHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway. Rapidly proliferating cancer cells rely heavily on this pathway for nucleotide generation. Substituted quinoline-2-carboxamides have been identified as potent hDHODH inhibitors[9]. The 2-carboxamide moiety forms critical hydrogen bonds with the ubiquinone-binding site of the enzyme, disrupting electron transport and halting pyrimidine synthesis, which ultimately triggers cell cycle arrest[9].

References

-

Organocatalyzed Photoelectrochemistry for the Generation of Acyl and Phosphoryl Radicals through Hydrogen Atom-Transfer Process Source: The Journal of Organic Chemistry (ACS Publications), 2024. URL:[Link]

-

Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors Source: Bioorganic & Medicinal Chemistry (PubMed), 2023. URL:[Link]

-

Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents Source: European Journal of Medicinal Chemistry (PubMed), 2014. URL:[Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. echemi.com [echemi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organocatalyzed Photoelectrochemistry for the Generation of Acyl and Phosphoryl Radicals through Hydrogen Atom-Transfer Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Odyssey of Quinoline-2-Carboxamide Derivatives: A Technical Whitepaper on Biological Activities and Mechanistic Pathways

Executive Summary

The quinoline-2-carboxamide scaffold has emerged as a highly privileged pharmacophore in modern drug discovery. By combining the rigid, electron-deficient aromaticity of the quinoline core with the hydrogen-bonding versatility of the 2-carboxamide moiety, researchers have developed a diverse library of compounds with potent biological activities. This technical guide synthesizes the known mechanistic pathways of these derivatives—spanning antimicrobial, anticancer, and metabolic applications—and provides field-proven, self-validating experimental workflows for their synthesis and high-throughput screening.

Structural Rationale: The Quinoline-2-Carboxamide Scaffold

From an application scientist's perspective, the quinoline nucleus provides a planar aromatic core capable of engaging in precise π−π stacking and hydrophobic interactions within target enzyme pockets[1]. The strategic functionalization at the C-2 position with a carboxamide group (-NHCO-) introduces a critical hydrogen-bond donor/acceptor axis. We frequently leverage this moiety to rigidify the ligand's conformation through intramolecular hydrogen bonding or to dictate highly specific directional interactions with polar amino acid residues in the target's active site. Further substitutions, particularly at the C-8 position, allow for the introduction of metal-chelating groups, expanding the scaffold's utility against metalloenzymes.

Core Biological Activities & Mechanisms of Action

Antimycobacterial and Antimicrobial Efficacy

Quinoline-2-carboxamides demonstrate profound antimycobacterial activity, particularly against Mycobacterium tuberculosis. Derivatives such as N-cycloheptylquinoline-2-carboxamide and N-cyclohexylquinoline-2-carboxamide have shown superior in vitro efficacy compared to first-line therapeutics like isoniazid[2]. Mechanistically, structural biology and in silico studies indicate that these compounds inhibit MbtA, a crucial salicyl-AMP ligase involved in mycobactin biosynthesis. By occupying the ATP-binding site, the 2-carboxamide moiety disrupts siderophore production, effectively starving the mycobacteria of essential iron and leading to cell death[3].

Anticancer and Epigenetic Modulation

The structural plasticity of quinoline-2-carboxamides allows them to act as potent anticancer agents through multiple distinct pathways:

-

HDAC Inhibition: 8-substituted quinoline-2-carboxamide derivatives are emerging as novel Histone Deacetylase (HDAC) inhibitors. The 8-substitution (often a hydroxamic acid) chelates the catalytic zinc ion in the HDAC active site, while the quinoline core interacts with the hydrophobic channel. This dual-action binding leads to potent epigenetic modulation, downstream cell cycle arrest, and apoptosis[4].

-

Kinase Inhibition: Derivatives such as thieno[2,3-b]quinoline-2-carboxamide-chalcones exhibit significant antiproliferative effects by targeting the Epidermal Growth Factor Receptor (EGFR). The quinoline moiety anchors into the ATP-binding pocket, while the extended chalcone system occupies adjacent allosteric sites, yielding IC50 values in the sub-micromolar range[5].

-

Carbonic Anhydrase (CA) Inhibition: N-(4-sulfamoylphenyl)quinoline-2-carboxamides have been synthesized to target tumor-associated hCA IX and cytosolic hCA I/II. The sulfonamide group acts as the primary zinc-binding pharmacophore, while the quinoline-2-carboxamide tail dictates isoform selectivity, inhibiting hCA I with a Ki as low as 61.9 nM[6].

Metabolic and Hypoglycemic Regulation

Beyond infectious diseases and oncology, complex dimeric structures like N,N'-(ethane-1,2-diyl)bis(quinoline-2-carboxamide) have shown marked hypoglycemic effects. These compounds act as agonists for I1 and I2 imidazoline receptors, reducing blood glucose levels by up to 71.5% in alloxan-induced diabetes models, showcasing the scaffold's potential in the management of metabolic disorders[7].

Multitarget mechanistic pathways of quinoline-2-carboxamide derivatives.

Quantitative Structure-Activity Relationship (QSAR) & Efficacy Data

To synthesize the quantitative landscape, the following table summarizes the biological efficacy of key quinoline-2-carboxamide derivatives across different therapeutic areas.

| Derivative / Substitution | Primary Target / Pathway | Efficacy Metric | Source |

| N-Cycloheptylquinoline-2-carboxamide | M. tuberculosis (Whole cell) | Superior to Isoniazid (MIC) | [2] |

| 8-substituted-N-(4-sulfamoylphenyl)-Q2C | Carbonic Anhydrase (hCA I) | Ki = 61.9 nM | [6] |

| Thieno[2,3-b]quinoline-2-carboxamide-chalcone | EGFR Kinase | IC50 = 0.5 μ M | [5] |

| N,N'-(ethane-1,2-diyl)bis(Q2C) | Imidazoline Receptors (I1/I2) | 71.5% Blood Glucose Reduction | [7] |

Experimental Workflows: Synthesis & Biological Validation

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of a representative 8-substituted quinoline-2-carboxamide and its subsequent biological validation. These methodologies are designed as self-validating systems.

Step-by-Step Synthesis of 8-Substituted Quinoline-2-Carboxamides

Rationale: Direct oxidation of the methyl group in 8-hydroxyquinaldine to a carboxylic acid is prone to over-oxidation and ring degradation. We utilize a two-step, mild oxidation strategy to preserve the quinoline core, followed by a standard EDC/HOBt coupling[6].

-

Aldehyde Formation: Dissolve 8-hydroxyquinaldine (1.0 eq) in 1,4-dioxane. Add selenium dioxide ( SeO2 , 1.2 eq) and reflux for 4 hours.

-

Causality: SeO2 selectively oxidizes the activated allylic/benzylic methyl group to an aldehyde without cleaving the aromatic ring. Filter the black selenium precipitate and concentrate to yield 8-hydroxyquinoline-2-carbaldehyde.

-

-

Carboxylic Acid Conversion: Suspend the crude aldehyde in formic acid and cool to 0°C. Dropwise, add 30% H2O2 (1.5 eq) and stir at room temperature for 12 hours.

-

Causality: This Baeyer-Villiger-type oxidation cleanly converts the aldehyde to 8-hydroxyquinoline-2-carboxylic acid. This is a self-validating step; completion can be easily monitored via LC-MS to ensure no unreacted aldehyde remains.

-

-

Amide Coupling: In anhydrous DMF, combine the carboxylic acid (1.0 eq), the desired amine (e.g., sulfanilamide, 1.1 eq), EDC·HCl (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq). Stir at room temperature for 18 hours.

-

Causality: HOBt prevents racemization and forms an active ester intermediate, which is highly reactive toward the incoming amine, ensuring a high-yield amide bond formation even with sterically hindered substrates.

-

-

Purification: Quench with water, extract with EtOAc, wash the organic layer with brine, dry over Na2SO4 , and purify via flash chromatography to isolate the pure quinoline-2-carboxamide derivative.

High-Throughput Screening (HTS) for HDAC Inhibition

Rationale: A fluorometric assay provides a highly sensitive, continuous readout of enzyme kinetics, minimizing false positives associated with colorimetric interference from the test compounds.

-

Reagent Preparation: Prepare a master mix containing the specific HDAC isoform (e.g., HDAC1 or HDAC6) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2 , 1 mg/mL BSA).

-

Compound Incubation: Dispense 10 μL of the quinoline-2-carboxamide derivative (serially diluted in DMSO) into a 384-well black microplate. Add 40 μL of the enzyme master mix. Incubate at 37°C for 15 minutes.

-

Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme before the substrate is introduced, ensuring accurate IC50 calculations.

-

-

Substrate Addition: Add 50 μL of the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) and the developer enzyme.

-

Causality: The HDAC enzyme deacetylates the lysine residue. Only the deacetylated substrate is recognized and cleaved by the developer enzyme, releasing the AMC fluorophore. This coupled-enzyme approach self-validates target engagement.

-

-

Kinetic Readout: Measure fluorescence continuously for 30 minutes at Ex/Em = 360/460 nm. Calculate the initial velocity ( V0 ) and determine the IC50 using non-linear regression analysis.

Synthesis and high-throughput screening workflow for Q2C derivatives.

Conclusion

The quinoline-2-carboxamide framework remains a cornerstone in rational drug design. By understanding the precise causality behind its structural modifications—whether it is zinc chelation in HDACs and Carbonic Anhydrases, or ATP-competitive binding in MbtA and EGFR—researchers can continue to fine-tune this privileged scaffold to address complex, multi-factorial diseases spanning oncology, infectious diseases, and metabolic syndromes.

References

-

Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres - MDPI. 2

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives - Semantic Scholar. 1

-

Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - Taylor & Francis. 6

-

Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors - Scilit. 4

-

AND I2-IMIDAZOLINE RECEPTORS IN THE MECHANІSM OF THE HYPOGLYCEMIC ACTION OF N,N'-(ETHANE-1,2-diyl)bis(quinoline-2-carboxamide) - Semantic Scholar.7

-

Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC. 5

-

In Silico Drug Re-Purposing Studies for the Discovery of Novel MbtA Inhibitors - Preprints.org. 3

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. In Silico Drug Re-Purposing Studies for the Discovery of Novel MbtA Inhibitors[v1] | Preprints.org [preprints.org]

- 4. scilit.com [scilit.com]

- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Potential Mechanisms of Action for 4-Methylquinoline-2-carboxamide

Preamble: The Quinoline Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to bind to a wide range of biological targets with high affinity. The quinoline nucleus, a fusion of a benzene and a pyridine ring, is a quintessential example of such a scaffold.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The quinoline-2-carboxamide moiety, in particular, serves as a versatile template from which numerous potent and selective therapeutic agents have been developed.

This guide focuses on a specific derivative, 4-Methylquinoline-2-carboxamide. While direct, extensive research elucidating the specific molecular targets of this precise compound is limited in publicly accessible literature, its potential mechanisms of action can be logically inferred by examining the well-documented activities of its close structural analogs. This document synthesizes findings from across the field to propose the most probable molecular pathways and provides a robust experimental framework for their investigation. Our objective is to equip researchers and drug development professionals with a foundational understanding and a practical approach to exploring the therapeutic potential of this compound.

Part 1: Hypothesized Mechanisms of Action Based on Structural Analogs

The biological activity of a quinoline-2-carboxamide derivative is exquisitely sensitive to the substitution patterns on the quinoline ring and the nature of the amide group. The presence of a methyl group at the 4-position, as in our topic compound, influences the molecule's electronics, sterics, and lipophilicity, which in turn dictates its target specificity. Based on extensive research into this chemical class, we can hypothesize several primary mechanisms of action.

Enzyme Inhibition

The rigid, heterocyclic structure of the quinoline core makes it an excellent scaffold for fitting into the active sites of various enzymes.

-

Human Dihydroorotate Dehydrogenase (hDHODH) Inhibition: hDHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, essential for DNA and RNA synthesis. Its inhibition leads to the depletion of pyrimidines, thereby halting cell proliferation. This makes it a key target for anticancer and immunosuppressive drugs. Several studies have reported that substituted quinoline-2-carboxamide derivatives are potent inhibitors of hDHODH and exhibit significant antiproliferative effects on cancer cell lines.[2][4] The mechanism involves the compound binding to the enzyme, often at the ubiquinone binding site, and preventing the conversion of dihydroorotate to orotate.

-

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. Research has demonstrated that novel quinoline-2-carboxamide derivatives can inhibit various human CA isoforms (hCA I, II, IV, and IX) with nanomolar efficacy.[1][5] The interaction is typically mediated by the coordination of the sulfonamide group (a common feature in many tested analogs) to the zinc ion in the enzyme's active site.

-

Cyclooxygenase-2 (COX-2) Inhibition: As key enzymes in the prostaglandin biosynthesis pathway, COX isoforms are major targets for anti-inflammatory drugs. Selective inhibition of COX-2 over COX-1 is a desirable trait to reduce gastrointestinal side effects. 4-carboxyl quinoline derivatives bearing a methylsulfonyl pharmacophore have been designed as highly potent and selective COX-2 inhibitors.[6] Molecular modeling suggests these compounds fit within the COX-2 active site, with key interactions involving residues like Arg120 and the secondary pocket (Arg513, Phe518).[6]

-

Other Enzymatic Targets: The versatility of the quinoline carboxamide scaffold has led to its identification as an inhibitor of other critical enzymes, including topoisomerases, various protein kinases, and sirtuins like SIRT3, which are involved in cell cycle regulation, DNA repair, and metabolic control.[7][8]

Receptor Modulation

Beyond enzymatic inhibition, quinoline-2-carboxamides can act as modulators of cell surface and intracellular receptors.

-

P2X7 Receptor (P2X7R) Antagonism: The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells. Its over-activation is implicated in chronic inflammation, neuropathic pain, and cancer progression. Novel quinoline-carboxamide derivatives have been identified as potent and selective antagonists of the human P2X7R.[9][10] These compounds block the ion channel, preventing downstream signaling events like calcium influx and the release of pro-inflammatory cytokines. This antagonistic action has been shown to reduce cancer cell proliferation and induce apoptosis.[9][10]

-

Metabotropic Glutamate Receptor 2 (mGluR2) Negative Allosteric Modulation: mGluR2 is a G-protein coupled receptor that plays a crucial role in regulating synaptic glutamate levels in the brain. Antagonism of mGluR2 is being explored as a potential therapeutic strategy for cognitive disorders like Alzheimer's disease by enhancing glutamatergic neurotransmission.[11] A class of 4-arylquinoline-2-carboxamides was discovered to be highly potent and selective negative allosteric modulators (NAMs) of mGluR2, demonstrating efficacy in animal models of cognition.[11] These NAMs bind to a site distinct from the glutamate binding site, altering the receptor's conformation and reducing its response to the endogenous ligand.

Antipathogenic Mechanisms

The quinoline core is famously present in antimalarial drugs like chloroquine. Modern derivatives continue to show promise against a range of pathogens.

-

Antimalarial Activity via PfEF2 Inhibition: A series of quinoline-4-carboxamides (a closely related isomer) was found to possess potent, multistage antimalarial activity.[12] Through detailed mechanistic studies, the target was identified as the Plasmodium falciparum elongation factor 2 (PfEF2), an enzyme essential for protein synthesis in the parasite.[12] Inhibition of PfEF2 halts the parasite's growth and replication, leading to its clearance. This represents a novel mechanism of action distinct from traditional antimalarials.

-

Antimycobacterial Activity: Various substituted quinoline-2-carboxamides have been screened for activity against multiple mycobacterial species, including M. tuberculosis.[13][14] Several derivatives showed higher potency than standard-of-care drugs like isoniazid, with the added benefit of low cytotoxicity against human cell lines.[13] While the precise molecular targets in mycobacteria are not always fully elucidated, they are presumed to involve essential enzymes or processes unique to the pathogen.

Part 2: A Framework for Elucidating the Specific Mechanism of 4-Methylquinoline-2-carboxamide

To move from hypothesized to confirmed mechanisms, a structured, multi-tiered experimental approach is required. This workflow is designed as a self-validating system, where initial broad screening results guide subsequent, more focused mechanistic studies.

Caption: Simplified P2X7 Receptor Signaling Pathway.

Conclusion

4-Methylquinoline-2-carboxamide belongs to a class of compounds with remarkable chemical tractability and diverse pharmacological potential. While its specific mechanism of action requires empirical determination, a strong, evidence-based rationale exists to prioritize investigations into its potential roles as an inhibitor of enzymes crucial to cell proliferation (hDHODH), an antagonist of receptors involved in inflammation (P2X7R), or a modulator of CNS targets (mGluR2). The quinoline-2-carboxamide scaffold has proven to be a rich source of therapeutic leads, and the systematic application of the proposed experimental framework—from broad phenotypic screening to detailed biochemical and cellular assays—will be essential in uncovering the precise biological activity and therapeutic promise of 4-Methylquinoline-2-carboxamide.

References

-

Thacker, P. S., et al. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1236-1244. Available from: [Link]

-

Thacker, P. S., et al. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. ResearchGate. Available from: [Link]

-

Ghaffar, A., et al. (2023). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 28(17), 6393. Available from: [Link]

-

Ghaffar, A., et al. (2023). Synthesis and biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists. PubMed. Available from: [Link]

-

ResearchGate. The structures of quinoline-2-carboxamides and their anticancer... Available from: [Link]

-

Thacker, P. S., & Pirpasha, S. (2019). Synthesis and Biological Evaluation of Novel 8-Substituted Quinoline-2-Carboxamides as Carbonic Anhydrase Inhibitors. Amanote Research. Available from: [Link]

-

Al-Qattan, M. N., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(20), 6958. Available from: [Link]

-

Jampilek, J., et al. (2012). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 17(1), 1077-1101. Available from: [Link]

-

Converso, A., et al. (2020). Discovery of 4-arylquinoline-2-carboxamides, highly potent and selective class of mGluR2 negative allosteric modulators: From HTS to activity in animal models. Bioorganic & Medicinal Chemistry Letters, 30(9), 127066. Available from: [Link]

-

Geronikaki, A., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 29(1), 159. Available from: [Link]

-

Wang, Y., et al. (2020). Design and synthesis of novel 4-substituted quinazoline-2-carboxamide derivatives targeting AcrB to reverse the bacterial multidrug resistance. Bioorganic Chemistry, 105, 104394. Available from: [Link]

-

Baragana, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9672-9685. Available from: [Link]

-

Zarghi, A., et al. (2011). Design and synthesis of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. ResearchGate. Available from: [Link]

-

Jampilek, J., et al. (2012). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. MDPI. Available from: [Link]

-

ResearchGate. (2020). Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. Available from: [Link]

-

Kumar, G. S., et al. (2023). Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results. Heliyon, 9(10), e20556. Available from: [Link]

-

Gilbert, A. M., et al. (2021). Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766). Journal of Medicinal Chemistry, 64(15), 11049-11063. Available from: [Link]

-

Wilson, L., et al. (2021). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. RSC Medicinal Chemistry, 12(2), 241-250. Available from: [Link]

-

Wang, C., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Oncology, 12, 868353. Available from: [Link]

-

Singh, P., & Kaur, M. (2023). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Archiv der Pharmazie, e2300350. Available from: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents. | Merck [merckmillipore.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 8. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 4-arylquinoline-2-carboxamides, highly potent and selective class of mGluR2 negative allosteric modulators: From HTS to activity in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Discovery and Optimization of 4-Arylquinoline-2-Carboxamides: A Technical Guide to mGluR2 Negative Allosteric Modulators

Executive Summary & Biological Rationale

The modulation of glutamatergic neurotransmission represents a cornerstone in the development of novel therapeutics for cognitive disorders, including Alzheimer's disease and depression[1][2]. While direct activation of postsynaptic ionotropic glutamate receptors (NMDA and AMPA) enhances cognition, it is frequently accompanied by severe adverse events, including excitotoxicity and rapid receptor desensitization[3].

To circumvent these limitations, drug discovery efforts have pivoted toward presynaptic modulation. The metabotropic glutamate receptor 2 (mGluR2) functions as an autoinhibitory G protein-coupled receptor (GPCR) located on presynaptic terminals[4]. Activation of mGluR2 by synaptic glutamate initiates a negative feedback loop that suppresses further glutamate release. Consequently, inhibiting mGluR2 elevates synaptic glutamate levels, thereby enhancing postsynaptic activity and synaptic plasticity in a more physiologically regulated manner[3].

The Allosteric Imperative

A significant hurdle in targeting mGluR2 is its high sequence homology with mGluR3, particularly within the orthosteric binding site[1]. Because mGluR3 inhibition is associated with off-target effects such as hyperlocomotion and disrupted sleep architecture, achieving mGluR2 selectivity is critical[3]. To solve this, researchers targeted the allosteric binding site, which is less conserved across receptor subtypes. This strategy led to the discovery of the 4-arylquinoline-2-carboxamide scaffold, a highly potent and selective class of mGluR2 negative allosteric modulators (NAMs)[1][2].

Diagram 1: Synaptic mechanism of mGluR2 NAMs enhancing glutamatergic tone and cognition.

Hit Identification and Scaffold Evolution

The 4-arylquinoline-2-carboxamide series was initially identified via a high-throughput screening (HTS) campaign[5]. Early structure-activity relationship (SAR) studies established critical vectors for optimization:

-

C2 Position: The carboxamide moiety was strictly required for mGluR2 NAM potency[5].

-

C4 Position: Preferred lipophilic groups to anchor the molecule within the allosteric pocket[5].

-

C7 Position: Tolerated polar substitutions, providing a vector to tune physicochemical properties[5].

These early efforts yielded Compound 2 , an intermediate lead featuring a 4-fluorophenyl group at C4 and a succinimide group at C7. While Compound 2 demonstrated excellent mGluR2 NAM potency (IC50 = 4 nM) and selectivity over mGluR3, it suffered from severe pharmacological liabilities. It was a substrate for P-glycoprotein (P-gp) efflux, an agonist of the pregnane X receptor (PXR) (leading to CYP induction risks), an inhibitor of the hERG channel (cardiotoxicity risk), and tested positive in the Ames mutagenicity assay under metabolic activation.

Lead Optimization: The Discovery of MK-8768

The optimization of Compound 2 into the clinical candidate MK-8768 required a systematic resolution of off-target activity and mutagenicity while maintaining central nervous system (CNS) penetration.

Addressing PXR, hERG, and P-gp Liabilities

To improve solubility and eliminate PXR/hERG interactions, the sp3 carbon content of the scaffold was increased[5]. The C4-fluorophenyl group was replaced with a less lipophilic N-methyl pyrazole, and the C7 succinimide was substituted with a trifluoromethyl morpholine. This yielded Compound 5f , which successfully abolished PXR agonism and hERG inhibition, and converted the molecule into a P-gp non-substrate, ensuring high brain penetrance.

Mechanistic Resolution of Ames Positivity

Despite these improvements, Compound 5f remained Ames-positive in the presence of S9 metabolic activation. This indicated that cytochrome P450 enzymes were bioactivating the molecule into a reactive, DNA-intercalating electrophile. Metabolic profiling identified the morpholine ring as the likely site of alpha-oxidation.

To block this metabolic vulnerability, researchers applied the principle of steric hindrance. By introducing a methyl substitution directly onto the morpholine ring, they prevented CYP450-mediated oxidation. This precise structural modification culminated in MK-8768 , an Ames-negative, highly potent (IC50 = 9.6 nM), and completely selective mGluR2 NAM.

Quantitative SAR Summary

| Compound | mGluR2 IC50 (nM) | C4 Substituent | C7 Substituent | P-gp Status | PXR Activity | Ames Test (with S9) |

| Compound 2 | 4.0 | 4-Fluorophenyl | Succinimide | Substrate | Agonist (EC50 = 0.9 µM) | Positive |

| Compound 5f | N/A | N-methyl pyrazole | CF3-morpholine | Non-substrate | Inactive | Positive |

| MK-8768 | 9.6 | N-methyl pyrazole | Methylated CF3-morpholine | Non-substrate | Inactive (EC50 > 30 µM) | Negative |

Table 1: Pharmacological profiling and structural evolution from Compound 2 to MK-8768.

Diagram 2: Logical workflow of the lead optimization process yielding MK-8768.

Experimental Methodologies & Validation Protocols

To ensure rigorous scientific validation, the following self-validating protocols are employed to characterize 4-arylquinoline-2-carboxamides.

Protocol A: In Vitro mGluR2 NAM Calcium Mobilization Assay

Causality: Native mGluR2 is Gi/o-coupled, which typically requires low-throughput cAMP assays. By utilizing cells co-expressing the promiscuous G-protein Gα15, the receptor is forced to couple to the Gq pathway, enabling high-throughput, real-time fluorescent measurement of intracellular calcium flux.

-

Cell Preparation: Plate CHO cells stably expressing human mGluR2 and Gα15 in 384-well black/clear-bottom plates. Incubate overnight at 37°C.

-

Dye Loading: Remove media and add Fluo-4 AM calcium-sensitive dye diluted in assay buffer (HBSS + 20 mM HEPES). Incubate for 60 minutes at room temperature.

-

Compound Addition: Add the NAM test compounds (e.g., MK-8768) in a 10-point concentration-response format. Incubate for 15 minutes to allow allosteric binding.

-

Agonist Challenge: Using a FLIPR (Fluorometric Imaging Plate Reader), add an EC80 concentration of glutamate (the orthosteric agonist) to all wells simultaneously.

-

Detection & Analysis: Record the peak fluorescent calcium response. Calculate the IC50 of the NAM based on its ability to shift the glutamate concentration-response curve downward.

Protocol B: Ames Fluctuation Test for Mutagenicity Profiling

Causality: Compounds like 5f are not inherently mutagenic; their toxicity arises from reactive metabolites generated by hepatic enzymes. The inclusion of the S9 fraction is critical to simulate human liver metabolism and identify latent genetic toxicity.

-

Strain Preparation: Culture Salmonella typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions) overnight.

-

Metabolic Activation: Prepare a metabolic activation mixture containing 10% rat liver S9 fraction and essential cofactors (NADP+, G6P).

-

Exposure: In 384-well plates, combine the bacterial suspension, S9 mixture, and test compounds (up to 100 µM). Include positive controls (e.g., 2-aminoanthracene) and vehicle controls.

-

Incubation & Readout: Incubate for 48 hours. Add a pH indicator dye (bromocresol purple). Wells where bacteria have mutated to regain histidine synthesis will grow, lowering the pH and changing the well color from purple to yellow.

-

Validation: A compound is flagged as Ames-positive if the number of revertant (yellow) wells significantly exceeds the vehicle baseline.

Protocol C: In Vivo Object Retrieval Detour Test (Cognition Model)

Causality: Scopolamine blocks muscarinic receptors, creating a temporary, pharmacologically induced cognitive deficit that mimics aspects of Alzheimer's disease. Co-administering an mGluR2 NAM elevates synaptic glutamate, functionally bypassing the cholinergic blockade to restore executive function and working memory.

-

Habituation: Train subjects (rodents or non-human primates) to retrieve a food reward from a transparent box with a single open side.

-

Pharmacological Insult: Administer scopolamine systemically 30 minutes prior to testing to induce cognitive impairment.

-

Dosing: Co-administer the test compound (e.g., MK-8768 at 0.03 to 1 mg/kg) via oral gavage.

-

Task Execution: Place the reward inside the box such that the subject must perform a "detour" (reach around the transparent barrier) rather than attempting a direct, blocked reach.

-

Data Collection: Record the percentage of successful first-reach attempts. MK-8768 successfully reverses scopolamine-induced deficits in this model, validating its procognitive efficacy.

Conclusion

The discovery of 4-arylquinoline-2-carboxamides represents a masterclass in rational drug design. By targeting the allosteric site of mGluR2, researchers bypassed the selectivity issues inherent to orthosteric ligands[1]. The subsequent optimization of Compound 2 into MK-8768 demonstrates how precise structural modifications—such as the targeted methylation of a morpholine ring—can systematically eliminate severe liabilities like Ames mutagenicity, PXR agonism, and P-gp efflux. MK-8768 stands as a highly validated, potent tool compound and a promising structural foundation for the development of novel therapeutics aimed at restoring cognitive function in neurodegenerative and psychiatric disorders.

References

-

Discovery of 4-arylquinoline-2-carboxamides, highly potent and selective class of mGluR2 negative allosteric modulators: From HTS to activity in animal models Source: Bioorganic & Medicinal Chemistry Letters (NIH / PubMed) URL:[Link]

-

Discovery of MK-8768, a Potent and Selective mGluR2 Negative Allosteric Modulator Source: ACS Medicinal Chemistry Letters (NIH / PubMed) URL:[Link]

-

Adaptive Changes in Group 2 Metabotropic Glutamate Receptors Underlie the Deficit in Recognition Memory Induced by Methamphetamine in Mice Source: eNeuro (NIH / PMC) URL:[Link]

Sources

- 1. Discovery of 4-arylquinoline-2-carboxamides, highly potent and selective class of mGluR2 negative allosteric modulators: From HTS to activity in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of MK-8768, a Potent and Selective mGluR2 Negative Allosteric Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of MK-8768, a Potent and Selective mGluR2 Negative Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adaptive Changes in Group 2 Metabotropic Glutamate Receptors Underlie the Deficit in Recognition Memory Induced by Methamphetamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of MK-8768, a Potent and Selective mGluR2 Negative Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Odyssey of 4-Methylquinoline-2-carboxamide: A Privileged Scaffold in Targeted Therapeutics

Executive Summary

The quinoline nucleus is a foundational pillar in medicinal chemistry, historically recognized for its antimalarial properties. However, the specific substitution pattern found in 4-Methylquinoline-2-carboxamide (CAS: 30958-79-3) represents a highly versatile, "privileged scaffold" capable of addressing diverse therapeutic targets ranging from oncology to neuropharmacology and infectious diseases.

This technical whitepaper provides an in-depth analysis of the structure-activity relationships (SAR), mechanistic pharmacology, and experimental validation of 4-methylquinoline-2-carboxamide derivatives. By acting as a rigid, planar pharmacophore with distinct hydrogen-bonding and hydrophobic vectors, this scaffold has successfully yielded potent inhibitors for Receptor Tyrosine Kinases (RTKs), allosteric modulators for metabotropic glutamate receptors (mGluRs), and critical enzymatic inhibitors for Mycobacterium tuberculosis (Mtb).

Mechanistic Pharmacology & Target Landscape

The pharmacological utility of the 4-methylquinoline-2-carboxamide core stems from its precise geometric and electronic properties. The nitrogen atom in the quinoline ring acts as a hydrogen-bond acceptor, while the 2-carboxamide group provides a highly tunable vector for both hydrogen-bond donation and acceptance. Furthermore, the 4-methyl substituent introduces a critical steric bulk that forces the molecule into specific conformational states, optimizing its fit into deep hydrophobic pockets of target proteins.

Oncology: Receptor Tyrosine Kinase (RTK) Inhibition

Hyperactivation of RTKs, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), drives tumor proliferation and angiogenesis. Quinoline-2-carboxamide derivatives have emerged as potent, ATP-competitive inhibitors of these kinases[1].

-

EGFR Inhibition: Thieno[2,3-b]quinoline-2-carboxamide hybrids have demonstrated significant antiproliferative effects. Molecular docking reveals that the quinoline moiety anchors into the highly conserved ATP-binding hinge region of EGFR. The 4-methyl group occupies a hydrophobic sub-pocket, preventing the rotation of the quinoline core and locking the molecule in an active conformation, yielding IC50 values in the sub-micromolar range[1].

-

VEGFR-2 Inhibition: Angiogenesis is effectively halted by specific quinoline amide derivatives that bind to the VEGFR-2 kinase domain. The 2-carboxamide acts as a crucial linker, extending functional groups into the allosteric specificity pocket adjacent to the ATP site, achieving single-digit nanomolar inhibition[1].

Neuropharmacology: Metabotropic Glutamate Receptors (mGluRs)

Beyond oncology, the quinoline-2-carboxamide scaffold is highly valued in central nervous system (CNS) drug design. Specifically, derivatives act as Negative Allosteric Modulators (NAMs) for mGluR2 and mGluR5[2]. In the context of schizophrenia and anxiety disorders, dampening hyperactive glutamatergic transmission is therapeutically beneficial. The 4-methylquinoline-2-carboxamide core binds to the 7-transmembrane (7TM) domain of mGluR2. The 2-carboxamide group forms critical hydrogen bonds with the extracellular loops of the receptor, stabilizing an inactive conformation of the receptor and preventing G-protein coupling[2].

Infectious Diseases: Anti-Tubercular FadD32 Inhibition

The emergence of multi-drug resistant tuberculosis (MDR-TB) necessitates novel mechanisms of action. FadD32 is an essential enzyme in Mtb responsible for mycolic acid biosynthesis. Initial screening identified coumarin-based inhibitors, but these suffered from severe chemical instability due to lactone hydrolysis in vivo[3]. Scaffold hopping to a quinoline-2-carboxamide core completely resolved this liability. The quinoline ring provided superior metabolic stability, while the 2-carboxamide group maintained the necessary hydrogen-bonding network with the FadD32 active site. Optimization at the 4-position (e.g., methyl substitution) further increased lipophilic efficiency, culminating in compounds with potent in vivo efficacy in murine TB models[3].

Visualizing Mechanisms and Workflows

To contextualize the mechanistic action and the drug development pipeline of these compounds, the following logical diagrams map the RTK signaling cascade and the hit-to-lead optimization process.

RTK Signaling Pathway and Quinoline-2-Carboxamide Inhibition.

Hit-to-Lead Optimization Workflow for FadD32 Inhibitors.

Quantitative Data Summary

The table below consolidates the structure-activity data for various quinoline-2-carboxamide derivatives across multiple therapeutic targets, demonstrating the broad utility of the scaffold.

| Target Protein | Disease Indication | Compound Class / Modification | Potency (IC50 / Affinity) | Key Structural Driver |

| EGFR | Solid Tumors | Thieno[2,3-b]quinoline-2-carboxamide | 0.14 µM – 0.50 µM | Quinoline nitrogen anchors to hinge region[1]. |

| VEGFR-2 | Angiogenesis | Quinoline-2-carboxamide amides | 3.8 nM | 2-carboxamide extends into allosteric pocket[1]. |

| mGluR2 | Schizophrenia | 4-Aryl-quinoline-2-carboxamide | High Affinity NAM | 4-position bulk locks 7TM inactive state[2]. |

| FadD32 | Tuberculosis | Substituted quinoline-2-carboxamide | Sub-micromolar | Replaces unstable coumarin lactone[3]. |

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the exact methodologies for evaluating 4-methylquinoline-2-carboxamide derivatives in vitro. The causality behind each step is explicitly defined to aid assay troubleshooting and optimization.

Protocol A: High-Throughput Kinase Inhibition Assay (EGFR/VEGFR-2)

This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF) to measure kinase activity. HTRF is chosen because its time-gated detection eliminates interference from compound auto-fluorescence—a common issue with highly conjugated quinoline systems.

-

Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM EGTA, and 0.01% Tween-20. Causality: MgCl2 is an essential cofactor for ATP binding, while Tween-20 prevents the highly lipophilic quinoline compounds from aggregating or adhering to the microplate walls.

-

Compound Pre-incubation: Dispense 5 µL of the 4-methylquinoline-2-carboxamide derivative (serially diluted in DMSO, final DMSO concentration <1%) into a 384-well plate. Add 10 µL of the purified kinase (EGFR or VEGFR-2). Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme prior to the introduction of the competing substrate.

-

Reaction Initiation: Add 5 µL of a mixture containing ATP (at the predetermined Km value for the specific kinase) and the biotinylated peptide substrate. Causality: Running the assay at the ATP Km ensures maximum sensitivity for detecting ATP-competitive inhibitors like quinolines.

-

Termination and Detection: After 60 minutes, add 10 µL of detection buffer containing EDTA and Eu3+-cryptate labeled anti-phosphotyrosine antibody alongside Streptavidin-XL665. Causality: EDTA chelates Mg2+, instantly quenching the kinase reaction. The proximity of the Eu3+ and XL665 on the phosphorylated substrate generates a FRET signal, quantified at 665 nm / 620 nm.

Protocol B: Mtb FadD32 Enzymatic Assay

This coupled-enzyme assay measures the release of inorganic pyrophosphate (PPi) generated when FadD32 converts fatty acids to acyl-AMP.

-

Equilibration: In a 96-well UV-transparent plate, combine 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT, 0.1 U/mL pyrophosphatase, 0.2 mM NADH, and purified FadD32 enzyme. Causality: Pyrophosphatase is included to immediately convert the PPi byproduct into inorganic phosphate, driving the reversible FadD32 reaction forward.

-

Inhibitor Addition: Add the quinoline-2-carboxamide test compound and incubate for 20 minutes.

-

Substrate Addition: Initiate the reaction by adding 100 µM lauric acid and 2 mM ATP. Causality: Lauric acid acts as the lipid substrate. The high concentration of ATP ensures that the assay isolates the compound's effect on lipid binding or allosteric modulation rather than generic ATP competition.

-

Kinetic Readout: Monitor the decrease in absorbance at 340 nm continuously for 30 minutes. Causality: The assay is coupled to a secondary system where NADH is oxidized to NAD+. The depletion of NADH (measured at 340 nm) is directly stoichiometrically proportional to FadD32 activity, allowing for precise calculation of IC50 values.

References

-

Abdelbaset, M. S., et al. "Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways." Molecules, MDPI. Available at:[Link]

-

Wang, L., et al. "Synthesis and Preliminary Studies of a Novel Negative Allosteric Modulator, 7-((2,5-Dioxopyrrolidin-1-yl)methyl)-4-(2-fluoro-4-[11C]methoxyphenyl) quinoline-2-carboxamide, for Imaging of Metabotropic Glutamate Receptor 2." ACS Chemical Neuroscience, ACS Publications. Available at:[Link]

-

Shirude, P. S., et al. "Discovery of heterocyclic replacements for the coumarin core of anti-tubercular FadD32 inhibitors." Bioorganic & Medicinal Chemistry Letters, PMC. Available at:[Link]

-

Jukić, M., et al. "Novel Thieno[2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism." International Journal of Molecular Sciences, MDPI. Available at:[Link]

Sources

- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of heterocyclic replacements for the coumarin core of anti-tubercular FadD32 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: The Pfitzinger Reaction for Quinoline-4-Carboxylic Acid Synthesis

Executive Summary

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a premier synthetic methodology in heterocyclic chemistry for constructing substituted quinoline-4-carboxylic acids (cinchoninic acids)[1]. By condensing isatin with an α -methylene carbonyl compound under strongly basic conditions, researchers can efficiently access the quinoline scaffold—a privileged pharmacophore prevalent in anticancer, antibacterial, and antiviral agents[2]. This application note provides an authoritative guide on the mechanistic causality, substrate scope, and optimized protocols (both conventional and microwave-assisted) for the Pfitzinger reaction.

Mechanistic Causality & Reaction Dynamics

The success of the Pfitzinger reaction relies on a highly specific sequence of base-mediated transformations. Understanding the causality behind each step is critical for troubleshooting and yield optimization.

-

Lactam Hydrolysis : The reaction initiates with the 1[1]. A strong base (e.g., KOH or NaOH) is non-negotiable; it is required to drive the equilibrium toward the formation of the reactive 2-aminophenylglyoxylic acid (isatinic acid) intermediate[2]. The visual cue for this step is a distinct color shift from the deep purple of isatin to a brownish solution[3].

-

Imine and Enamine Formation : Upon the addition of a ketone or aldehyde, the primary amine of the isatinic acid condenses with the carbonyl carbon to form an imine[1]. The presence of α -methylene protons on the carbonyl substrate is the critical structural prerequisite, as it allows tautomerization into a more stable enamine[2].

-

Cyclodehydration : The enamine undergoes an intramolecular aldol-type condensation with the adjacent keto group, followed by dehydration, to forge the pyridine ring of the target quinoline-4-carboxylic acid[1].

Mechanistic pathway of the Pfitzinger reaction from isatin to quinoline-4-carboxylic acid.

Substrate Scope & Yield Optimization

Yields in the Pfitzinger reaction are highly dependent on the steric hindrance of the carbonyl compound and the chosen heating modality. Highly substituted ketones often lead to diminished yields and the formation of intractable resins. The transition from conventional reflux to 4 has revolutionized this synthesis, reducing reaction times from 12–24 hours to mere minutes while simultaneously improving yields by suppressing side reactions[4].

Table 1: Representative Yields Across Different Substrates and Conditions

| Isatin Substrate | Carbonyl Compound | Heating Modality | Product | Reported Yield |

| Isatin | Acetone | Reflux (Water/EtOH) | 2-Methylquinoline-4-carboxylic acid | ~70%[5] |

| Isatin | 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone | Reflux (12 h) | Substituted quinoline-4-carboxylic acid | 63–68%[4] |

| Isatin | 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone | Microwave (9 min) | Substituted quinoline-4-carboxylic acid | 77–85%[4] |

| 5-Chloroisatin | 5,6-Dimethoxyindanone | Reflux (Basic) | 5,6-Dimethoxyindano[2,3-b]-6-chloro-4-quinolinic acid | 36%[6] |

| Isatin | Sodium Pyruvate | Microwave | Quinoline-2,4-dicarboxylic acid | >80%[7] |

Validated Experimental Protocols

Protocol A: Conventional Reflux Synthesis

Causality Note: Ethanol is used as a co-solvent to enhance the solubility of organic substrates, while water is strictly necessary to dissolve the inorganic base and the resulting potassium salt of the product.

-

Base Preparation: In a round-bottom flask, dissolve 0.02 mol of potassium hydroxide (KOH) in a mixture of distilled water (1 mL) and absolute ethanol (40 mL)[3].

-

Ring Opening: Add isatin (0.0075 mol) to the basic solution. Stir at room temperature for 1 hour. Self-Validation: The solution must transition from purple to brown, confirming the generation of potassium isatinate[3].

-

Condensation: Slowly add the α -methylene carbonyl compound to the mixture.

-

Heating: Equip the flask with a reflux condenser and heat the mixture to reflux for 12–24 hours[8]. Monitor progression via Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction to room temperature. Add 20 mL of distilled water. Extract the aqueous layer with diethyl ether to remove unreacted ketones and neutral organic impurities[2]. Causality: The target compound remains safely in the aqueous layer as a water-soluble potassium carboxylate salt.

-

Acidification: Cool the aqueous phase in an ice bath. Slowly add dilute acetic acid or 1M HCl until the pH reaches 4–5[2]. Causality: Protonation of the carboxylate triggers the precipitation of the neutral quinoline-4-carboxylic acid.

-

Isolation: Collect the precipitate via vacuum filtration, wash with cold distilled water, and dry in a vacuum oven[2].

Protocol B: Microwave-Assisted Synthesis (Green Chemistry Approach)

Causality Note: Microwave irradiation ensures volumetric heating and rapid activation of the condensation step, drastically minimizing the time the substrates spend in harsh alkaline conditions, thereby 7[7].

-

Preparation: In a microwave-safe reaction vessel, combine isatin (10.0 mmol) and the carbonyl compound (10.0 mmol) in 15 mL of a 33% aqueous KOH solution[4].

-

Irradiation: Seal the vessel and place it in a dedicated microwave synthesizer. Irradiate for 9 minutes[4].

-

Work-up & Isolation: Cool the vessel rapidly to room temperature. Filter any insoluble particulates. Pour the filtrate into 100 mL of an ice-water mixture and acidify with acetic acid to precipitate the product[3]. Filter, wash with water, and dry the resulting pale-yellow solid.

Step-by-step experimental workflow for conventional and microwave Pfitzinger synthesis.

Troubleshooting & Quality Control

-

Thick Resin Formation: Prolonged exposure to strong bases at high temperatures can cause polymerization of the starting materials. Solution: Switch to microwave irradiation or reduce the reflux time. Ensure the carbonyl compound is not overly sensitive to base-catalyzed aldol self-condensation.

-

Failure to Precipitate: If the product does not precipitate upon acidification, the pH may be too low (causing protonation of the quinoline nitrogen and forming a highly soluble hydrochloride salt) or too high[9]. Solution: Carefully adjust the pH to exactly the isoelectric point (typically pH 4–5) using a weak acid like acetic acid[2].

References

- Pfitzinger reaction - Wikipedia Source: Wikipedia URL

- Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis Source: Benchchem URL

- Source: Z.

- Recent Advances in Metal-Free Quinoline Synthesis Source: PMC - NIH URL

- Pfitzinger Quinoline Synthesis Source: Cambridge URL

- The Pfitzinger Reaction. (Review)

Sources

- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. znaturforsch.com [znaturforsch.com]

- 5. scribd.com [scribd.com]

- 6. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: In Vitro Pharmacological Characterization of 4-Methylquinoline-2-carboxamide as an mGluR2 Negative Allosteric Modulator (NAM)

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Assay Causality, and Orthogonal Validation Protocols

Introduction & Mechanistic Rationale

The metabotropic glutamate receptor 2 (mGluR2) is a critical presynaptic G protein-coupled receptor (GPCR) that regulates the release of glutamate, the primary excitatory neurotransmitter in the central nervous system. Because hyperactivation of mGluR2 suppresses glutamatergic tone, antagonizing this receptor holds significant therapeutic potential for cognitive disorders, depression, and Alzheimer's disease[1].

Historically, developing selective orthosteric antagonists for mGluR2 has been challenging due to the high sequence homology within the orthosteric binding site of group II mGluRs (specifically mGluR3)[1]. To bypass this, the field has pivoted toward allosteric modulation. The quinoline-2-carboxamide scaffold has emerged as a highly potent and selective class of mGluR2 Negative Allosteric Modulators (NAMs)[1].

As a representative probe, 4-Methylquinoline-2-carboxamide binds to the 7-transmembrane (7TM) domain of mGluR2. This binding locks the receptor in an inactive conformation, preventing the structural progression of the extracellular domains required for activation, even in the presence of the endogenous agonist, glutamate[2].

The Self-Validating Assay System

Because mGluR2 is a Gi/o-coupled receptor, its activation naturally inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP)[3]. A true NAM will block this Gi/o coupling, thereby restoring AC activity and cAMP production. To ensure scientific integrity and eliminate false positives (e.g., compounds that directly activate AC), we employ a self-validating orthogonal workflow . We first measure downstream functional efficacy via a cAMP accumulation assay, followed by a direct receptor-G protein coupling measurement using a[35S]GTPγS binding assay[4].

Fig 1: mGluR2 Signaling Pathway and the mechanism of allosteric blockade by quinoline-2-carboxamides.

Experimental Protocols

Protocol A: HTRF cAMP Accumulation Assay (Functional Efficacy)

This assay quantifies the ability of 4-Methylquinoline-2-carboxamide to reverse glutamate-induced suppression of cAMP.

Causality of Reagents:

-

Forskolin (FSK): Directly activates adenylyl cyclase to artificially raise the baseline cAMP pool. Without FSK, the Gi/o-mediated drop in cAMP is too small to measure reliably.

-

IBMX: A broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the rapid cellular degradation of cAMP, amplifying the signal-to-noise ratio.

-

Glutamate (EC80): We use an EC80 concentration rather than EC100. EC80 provides a near-maximal suppression of cAMP (creating a robust assay window) without saturating the receptor, which would mathematically overwhelm the NAM and cause a false rightward shift in the NAM's apparent potency.

Step-by-Step Methodology:

-

Cell Preparation: Harvest CHO-K1 cells stably expressing human mGluR2. Resuspend in assay buffer (HBSS supplemented with 20 mM HEPES and 500 µM IBMX) at a density of 2 × 10^5 cells/mL.

-

Compound Plating: Dispense 5 µL of 4-Methylquinoline-2-carboxamide (serially diluted in assay buffer, final concentration range 10 pM to 10 µM) into a 384-well white microplate.

-

Agonist Addition: Add 5 µL of a challenge solution containing Forskolin (final concentration 10 µM) and Glutamate at its pre-determined EC80 concentration (typically ~3-5 µM).

-

Cell Addition & Incubation: Add 10 µL of the cell suspension to the wells. Incubate the plate at room temperature for 30 minutes to allow for receptor modulation and cAMP accumulation.

-

Detection: Add 10 µL of HTRF cAMP-d2 conjugate and 10 µL of anti-cAMP Cryptate (lysis buffer formulation). Incubate for 1 hour at room temperature.

-

Readout: Read the plate on a time-resolved fluorescence (TRF) microplate reader (e.g., PHERAstar) at 665 nm and 620 nm. Calculate the FRET ratio (665/620).

Protocol B: [35S]GTPγS Binding Assay (Receptor-G Protein Coupling)

To ensure the cAMP restoration observed in Protocol A is strictly due to mGluR2 modulation and not downstream AC activation, we measure the physical exchange of GDP for radiolabeled GTPγS on the G-protein complex[4].

-

Membrane Preparation: Thaw recombinant hmGluR2 CHO cell membranes and resuspend in assay buffer (20 mM HEPES pH 7.4, 100 mM NaCl, 3 mM MgCl2) to a final protein concentration of 50 µ g/well [4].

-

Reaction Assembly: In a 96-well format, combine the membranes with 5 µM GDP, 0.05 nM[35S]GTPγS, 10 µM Glutamate (to stimulate G-protein coupling), and varying concentrations of 4-Methylquinoline-2-carboxamide (300 pM–10 µM)[4].

-

Incubation: Incubate the mixture for 60 minutes at 30°C to allow the radiolabeled GTP analog to bind to the activated Gαi/o subunits.

-

Filtration & Counting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in water). Wash three times with ice-cold wash buffer. Add scintillation cocktail and quantify bound radioactivity using a liquid scintillation counter.

Workflow Visualization

Fig 2: High-Throughput Screening (HTS) workflow for validating mGluR2 NAMs.

Data Presentation & Expected Outcomes

A successful mGluR2 NAM will demonstrate a concentration-dependent reversal of the glutamate response. The data below illustrates the expected pharmacological profile of the quinoline-2-carboxamide scaffold compared to a reference NAM.

| Pharmacological Parameter | 4-Methylquinoline-2-carboxamide (Representative) | Reference NAM (e.g., RO4491533) | Assay System |

| IC50 (Functional Efficacy) | ~ 90 - 150 nM | 15 nM | HTRF cAMP Accumulation |

| IC50 (G-Protein Coupling) | ~ 110 - 180 nM | 22 nM | [35S]GTPγS Binding |

| Emax (Reversal of Glu) | 100% (Full NAM) | 100% (Full NAM) | HTRF cAMP Accumulation |

| Selectivity (mGluR2 vs mGluR3) | > 100-fold | > 100-fold | Orthogonal Profiling |

Note: The quinoline-2-carboxamide class is highly prized specifically for its >100-fold selectivity over mGluR3, avoiding the off-target effects associated with dual mGluR2/3 inhibition[1].

References[1] Discovery of 4-arylquinoline-2-carboxamides, highly potent and selective class of mGluR2 negative allosteric modulators: From HTS to activity in animal models. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5I2f819aR8-mMtCfWoaNFTntOIGeKZ1H258VN9EOLu9whUINB_C3Sg_MSB6xLSFgcho_-EVkhul513bLKYa408lMtW9ANMgQJeHBEgPrkshvqCxz9T8zM-3WzPJCzPyeDq2al[3] Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGuXGuGyluaNZ3F5Jr-BudQi3yZUpTHqI_z8gwgruVcRyHSn_lPyyp4WngCFDzhoREPXq-IxHs_lM45rGXYG-T3sPLH3-YfodS_0qqQO4vf0iKX9h_a0XQ-6rFpRRUg55vNf6iEBD0EXiAT2k=[4] Transposition of Three Amino Acids Transforms the Human Metabotropic Glutamate Receptor (mGluR)-3-Positive Allosteric Modulation Site to mGluR2, and Additional Characterization of the mGluR2-Positive Allosteric Modulation Site. Source: doi.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3Mq0Lw5Fs4rUGRz_6Sng14qSQuL6GqQNbfk49kTu5P4NSV9-uW3HYTOgKpZgutmSA_XcU9MbLcc4VKdu2YstYJsALmEMZLgPCEv-ycBrKUe9doPtS1SnLfvQUGi33n7Vucw==[2] Conformational fingerprinting of allosteric modulators in metabotropic glutamate receptor 2. Source: elifesciences.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUO9xs91MGHnxulMAqmn30qM1hfcIUDzuQAp173ar_inGCzxop_JlxhnEkIsUguyb9rpmbMOkJcIuCvJFufG7oMw6aPss4kLyGBMiHxu4njPL1py6kUWO_Iak3tjv916GF-MI=

Sources

- 1. Discovery of 4-arylquinoline-2-carboxamides, highly potent and selective class of mGluR2 negative allosteric modulators: From HTS to activity in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conformational fingerprinting of allosteric modulators in metabotropic glutamate receptor 2 | eLife [elifesciences.org]

- 3. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

Application Note: Standardized In Vitro Antibacterial Assay for 4-Methylquinoline-2-carboxamide

Introduction & Scientific Rationale

Quinoline scaffolds are privileged structures in medicinal chemistry, recognized for their diverse biological activities. Specifically, quinoline-2-carboxamides and their derivatives (such as 4-Methylquinoline-2-carboxamide) have emerged as potent antibacterial, antifungal, and antimycobacterial agents [2]. As multidrug-resistant (MDR) pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis continue to proliferate, evaluating the efficacy of novel quinoline derivatives requires highly reproducible, standardized methodologies.

This application note provides a comprehensive, self-validating protocol for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 4-Methylquinoline-2-carboxamide. The core methodology is grounded in the1 for broth microdilution [1]. To overcome the poor aqueous solubility and intrinsic pigmentation often associated with quinoline derivatives, this protocol integrates a resazurin dye reduction assay to ensure unambiguous, colorimetric readouts [3].

Mechanism of Action

While specific targets vary based on functional group substitutions, quinoline-2-carboxamides typically exert their antibacterial effects by penetrating the bacterial cell envelope and disrupting essential cellular processes. Known mechanisms include the inhibition of DNA gyrase, disruption of cellular respiration (analogous to photosynthetic electron transport inhibition in plant models), and subsequent arrest of cell division [2].

Fig 1. Proposed antibacterial mechanism of action for quinoline-2-carboxamide derivatives.

Assay Validation & The Self-Validating System

A robust biological assay must be self-validating. If any internal control fails, the entire plate's data must be discarded. This protocol utilizes a 96-well microtiter plate format incorporating four non-negotiable controls:

-

Sterility Control (Media Only): Validates the aseptic preparation of the Cation-Adjusted Mueller-Hinton Broth (CAMHB). Any turbidity indicates contamination.

-

Growth Control (Media + Inoculum): Ensures the viability of the bacterial test strain. Failure to grow indicates compromised bacteria or toxic media.

-

Vehicle Control (Media + Inoculum + DMSO): 4-Methylquinoline-2-carboxamide is lipophilic and requires Dimethyl Sulfoxide (DMSO) for dissolution. This control proves that the maximum final concentration of DMSO (≤1% v/v) does not exert intrinsic antibacterial activity.

-

Reference Control (Standard Antibiotic): Benchmarks the assay against a known standard (e.g., Ciprofloxacin or Vancomycin). The MIC of the reference drug must fall within the acceptable CLSI quality control ranges for the specific ATCC strain [1].

Experimental Workflow and Protocols

Fig 2. Standardized broth microdilution and resazurin readout workflow.

Protocol A: Compound Preparation and Microdilution

-

Action: Weigh exactly 10.0 mg of 4-Methylquinoline-2-carboxamide and dissolve in 1.0 mL of 100% molecular-grade DMSO to create a 10 mg/mL stock.

-

Causality: Quinoline-2-carboxamides possess high lipophilicity (LogP often >2.5) [2]. Attempting to dissolve them directly in aqueous media will result in micro-precipitates, leading to artificially low effective concentrations and false-negative resistance profiles.

-

Action: Prepare a working solution by diluting the stock 1:100 in CAMHB (yielding 100 µg/mL compound in 1% DMSO). Perform 2-fold serial dilutions across the 96-well plate using CAMHB containing 1% DMSO to maintain solvent consistency.

-

Causality: Maintaining a uniform DMSO concentration across all wells prevents solvent gradient artifacts. Keeping the final DMSO concentration at or below 1% ensures the solvent does not compromise bacterial membrane integrity.

Protocol B: Inoculum Standardization

-

Action: Select 3-5 morphologically identical colonies from an overnight agar plate and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

-

Causality: The MIC is highly dependent on the initial bacterial load. An inoculum that is too light will result in false susceptibility, while an overly heavy inoculum triggers the "inoculum effect," depleting the drug and falsely indicating resistance [1].

-

Action: Dilute the adjusted suspension 1:150 in CAMHB. Add 50 µL of this suspension to 50 µL of the diluted compound in the test wells, yielding a final target concentration of 5×105 CFU/mL per well.

Protocol C: Incubation and Resazurin Readout (MIC Determination)

-

Action: Seal the plate to prevent evaporation and incubate at 35±2°C for 16–20 hours under aerobic conditions.

-

Action: Following incubation, add 10 µL of a 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2–4 hours in the dark.

-

Causality: Quinoline compounds can occasionally precipitate during incubation or possess an intrinsic yellow/brown hue that masks visual turbidity. Resazurin acts as a metabolic sensor; viable, respiring bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin [3]. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Protocol D: Minimum Bactericidal Concentration (MBC)

-